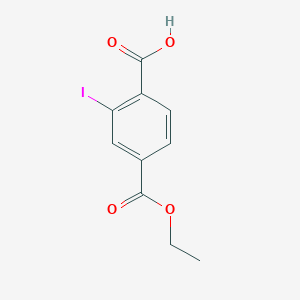
4-(Ethoxycarbonyl)-2-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of 4-(Ethoxycarbonyl)benzoic acid. One common method is the Sandmeyer reaction, where the diazonium salt of 4-(Ethoxycarbonyl)benzoic acid is treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethoxycarbonyl)-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxycarbonyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Reduction: Formation of 4-(Ethoxycarbonyl)-2-iodobenzyl alcohol.
Oxidation: Formation of 4-(Carboxy)-2-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)-2-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the formation of biaryl compounds through cross-coupling reactions.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)-2-iodobenzoic acid in chemical reactions involves the activation of the iodine atom or the carboxylic acid group. In the Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Ethoxycarbonyl)benzoic acid: Lacks the iodine atom and is less reactive in substitution reactions.
2-Iodobenzoic acid: Lacks the ethoxycarbonyl group and has different reactivity and applications.
4-(Carboxy)-2-iodobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of both the ethoxycarbonyl group and the iodine atom, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9IO4 |
|---|---|
Molekulargewicht |
320.08 g/mol |
IUPAC-Name |
4-ethoxycarbonyl-2-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
UTNSESICUSBONX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


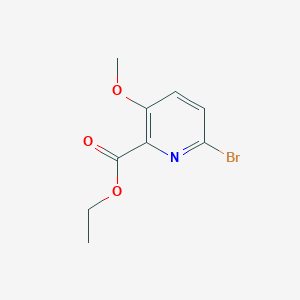
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
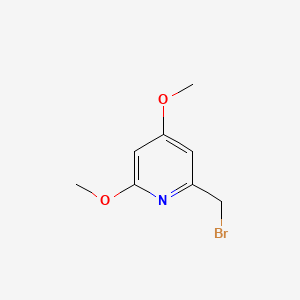
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
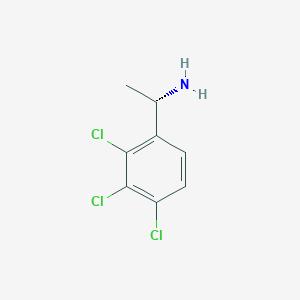
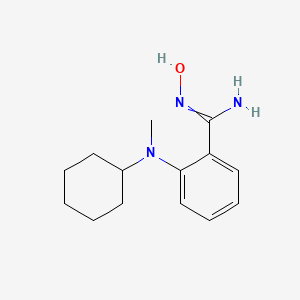
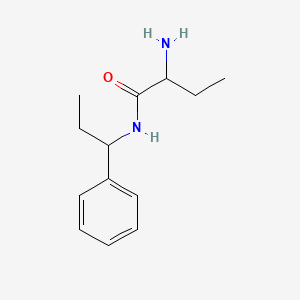
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
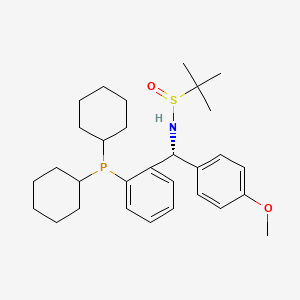
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)
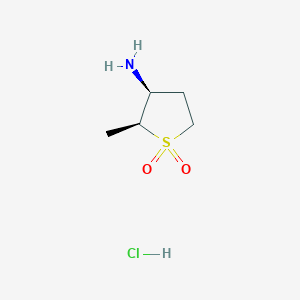
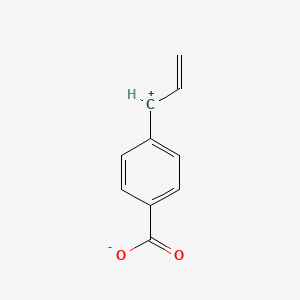
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
